molecular formula C13H18INO3 B4560818 3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide

3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide

Cat. No.: B4560818
M. Wt: 363.19 g/mol
InChI Key: HJOUVOOYQRRLFU-UHFFFAOYSA-N
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Description

3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of ethoxy, iodo, methoxy, and propyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

    Ethoxylation: The ethoxy group can be introduced similarly using ethanol and a base.

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzene derivative with propylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-4-methoxy-N-propylbenzamide: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-iodo-4-methoxy-N-propylbenzamide: Lacks the ethoxy group, which may affect its solubility and interaction with biological targets.

    3-ethoxy-5-iodo-N-propylbenzamide: Lacks the methoxy group, potentially altering its chemical properties and applications.

Uniqueness

3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the iodine atom, in particular, can significantly influence its behavior in various chemical reactions and biological systems.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO3/c1-4-6-15-13(16)9-7-10(14)12(17-3)11(8-9)18-5-2/h7-8H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOUVOOYQRRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C(=C1)I)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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